Coelenterazine fcp

Content Navigation

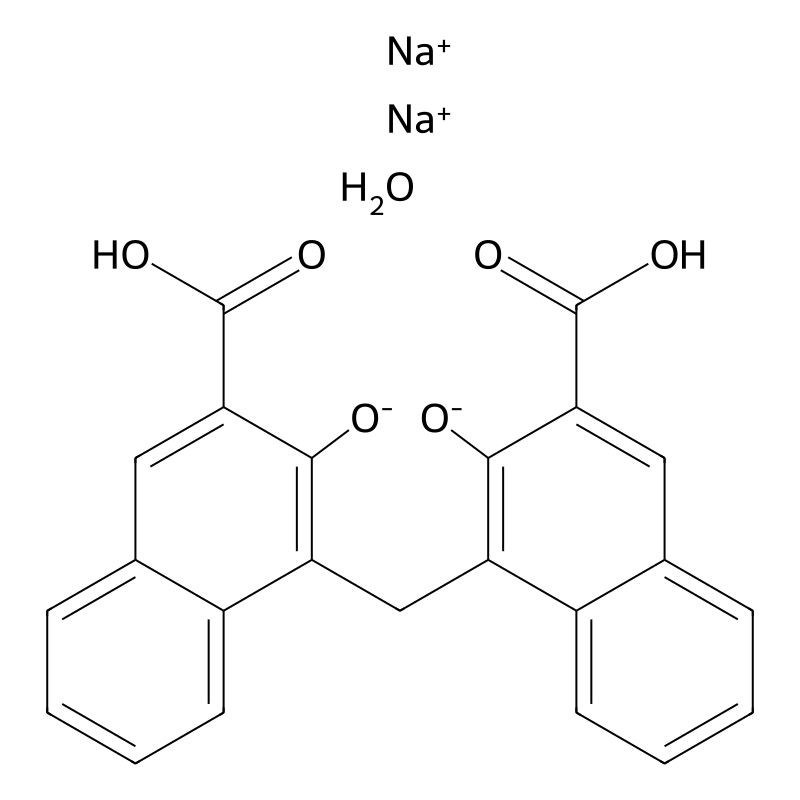

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Coelenterazine fcp is a derivative of coelenterazine, a bioluminescent compound found in various marine organisms, particularly in the class Hydrozoa. Coelenterazine itself is an imidazopyrazinone compound that serves as a substrate for luciferases, enzymes responsible for bioluminescence. Coelenterazine fcp is characterized by its ability to emit light upon enzymatic reaction, making it valuable in bioluminescent assays and applications in molecular biology.

The bioluminescence reaction involving coelenterazine fcp begins with the binding of oxygen at the C-2 position of its imidazopyrazinone core. This reaction leads to the formation of an excited state of coelenteramide, which subsequently emits light as it relaxes to its ground state. The reaction can be summarized as follows:

- Binding of Oxygen: Oxygen binds to the C-2 position.

- Formation of Excited State: This binding results in the production of an excited state of coelenteramide.

- Emission of Light: The excited state relaxes, emitting light in the process.

This mechanism is similar to that observed in other luciferin-luciferase systems but is noted for its simplicity, requiring only luciferin and luciferase without additional cofactors .

Coelenterazine fcp exhibits significant biological activity, primarily through its role as a substrate for luciferases such as Renilla luciferase and apoaequorin. When coelenterazine fcp binds to apoaequorin in the presence of calcium ions, it forms a complex that emits light, making it useful for measuring calcium concentrations in biological systems. Additionally, it has applications in bioluminescence resonance energy transfer (BRET) assays for studying protein-protein interactions .

The synthesis of coelenterazine fcp typically involves chemical modifications to the parent coelenterazine structure. Various synthetic routes have been developed, including:

- Chemical Substitution: Modifications at specific positions on the imidazopyrazinone core to enhance luminescent properties.

- Derivatization: Introduction of functional groups that improve solubility or stability.

- Use of Precursors: Employing simpler precursors that can be transformed into coelenterazine fcp through multi-step reactions.

Recent advancements have focused on optimizing these methods to increase yield and purity while minimizing by-products .

Coelenterazine fcp has diverse applications across various fields:

- Bioluminescent Assays: Used extensively in molecular biology for detecting and quantifying biomolecules.

- Calcium Imaging: Employed with apoaequorin for real-time monitoring of calcium levels in live cells.

- Drug Discovery: Utilized in high-throughput screening assays to evaluate potential therapeutic compounds.

- Environmental Monitoring: Applied in assessing oxidative stress through chemiluminescent detection methods .

Studies on coelenterazine fcp have revealed its interaction dynamics with various luciferases and proteins. These interactions are crucial for understanding the efficiency and specificity of bioluminescence reactions. Key findings include:

- Kinetic Properties: The Michaelis constant (K_m) and maximum rate (V_max) values provide insights into how effectively coelenterazine fcp acts as a substrate compared to other analogs.

- Binding Affinity: Variations in substituents at different positions influence binding affinity and luminescent output, highlighting the importance of structural modifications .

Coelenterazine fcp is part of a larger family of coelenterazine derivatives, each with unique properties. Below is a comparison with several similar compounds:

| Compound Name | Emission Max (nm) | Solubility | Unique Features |

|---|---|---|---|

| Coelenterazine | 475 | Soluble in MeOH | Native form; widely used in bioluminescence assays |

| Coelenterazine h | 475 | Soluble in MeOH | Lower luminescence capacity than native form |

| Coelenterazine 400a (DeepBlueC) | 400 | Soluble in EtOH | Enhanced blue emission; used in specific assays |

| Coelenterazine n | 475 | Soluble in MeOH | Higher intensity; used in advanced imaging |

| Coelenterazine e | 418, 475 | Soluble in MeOH | Dual emission peaks; versatile applications |

Coelenterazine fcp stands out due to its optimized properties for specific applications, particularly in bioluminescence resonance energy transfer studies and calcium imaging techniques .

Chemoenzymatic Synthesis Pathways for Fluorophenyl-Substituted Coelenterazines

The synthetic preparation of coelenterazine fcp represents a sophisticated application of modern cross-coupling methodologies combined with traditional condensation chemistry [21]. The compound, formally designated as 8-(cyclopentylmethyl)-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)-imidazo[1,2-a]pyrazin-3(7H)-one, possesses the molecular formula C25H24FN3O2 and a molecular weight of 417.48 Daltons [1] [2].

The primary synthetic route to fluorophenyl-substituted coelenterazines employs a four-segment coupling strategy that has been refined to achieve superior yields compared to classical methods [21]. This approach utilizes palladium-catalyzed cross-coupling reactions with 5-iodo-3-bromo-2-aminopyrazine as a key intermediate, enabling regioselective and chemoselective introduction of various substituents [21]. The method represents a significant improvement over traditional acid-mediated condensation approaches that typically yielded only 40-45% of desired products [21].

The advanced synthesis of coelenterazine fcp employs enhanced condensation protocols using aminopyrazine derivatives with keto-acetal segments rather than keto-aldehydes, resulting in substantially higher yields for the final imidazopyrazinone heterocycles [21]. The palladium-catalyzed coupling methodology allows for the systematic introduction of the 4-fluorophenyl moiety at the C2 position through Suzuki-Miyaura coupling reactions using 4-fluorophenylboronic acid derivatives [22].

A critical advancement in the synthetic pathway involves the strategic timing of deprotection steps [32]. The tosyl protecting group deprotection is now performed prior to the Suzuki-Miyaura coupling, which eliminates limitations associated with acid-labile functional groups and expands the scope of accessible fluorophenyl derivatives [32]. This modification has proven essential for maintaining the integrity of the fluorine substitution during harsh reaction conditions.

The synthesis of coelenteramine precursors follows a well-established route beginning with 3,5-dibromopyrazin-2-amine and (bromomethyl)benzene in the presence of zinc, iodine, and palladium catalysts to provide 3-benzyl-5-bromopyrazin-2-amine [22]. Subsequent reaction with 4-methoxyphenyl boronic acid under palladium catalysis yields the protected coelenteramine, which undergoes deprotection to afford 4-(5-amino-6-benzylpyrazin-2-yl)phenol in yields approaching 90-100% with purities exceeding 95% [22].

The final coupling step involves condensation of coelenteramine with specifically designed keto-acetal derivatives containing the cyclopentylmethyl substituent [22]. This reaction is typically conducted in dioxane-water-hydrochloric acid mixtures at elevated temperatures (60-90°C) with careful monitoring by reverse-phase high-performance liquid chromatography to prevent product decomposition [22]. The coupling reaction yields coelenterazine fcp in approximately 50-70% yield relative to the coelenteramine starting material, with purities ranging from 55-70% [22].

Impact of Cyclopentylmethyl and 4-Hydroxyphenyl Moieties on Quantum Yield

The structural modifications present in coelenterazine fcp, specifically the cyclopentylmethyl substitution at the C8 position and the 4-hydroxyphenyl group at C6, profoundly influence the quantum yield and luminescence properties of the molecule [1] [5]. Coelenterazine fcp demonstrates a luminescence intensity that is 135 times higher than that of native coelenterazine when complexed with aequorin [1] [5] [10].

The cyclopentylmethyl moiety at position 8 eliminates key hydrophobic interactions that occur in native coelenterazine, specifically the π-π interaction with Trp108 and stacking interactions with Lys39 [13]. This structural modification results in enhanced calcium sensitivity and significantly shorter half-life times compared to native coelenterazine [13]. The absence of these constraining interactions allows for more facile conformational changes in the photoprotein upon calcium binding, leading to accelerated luminescence kinetics [13].

Crystal structure analyses reveal that the cyclopentylmethyl group is smaller than the native benzyl substituent, which contributes to reduced steric hindrance during the calcium-triggered conformational changes [13]. This size difference, combined with the elimination of aromatic stacking interactions, appears to be the primary factor responsible for the enhanced responsiveness observed in cyclopentylmethyl-containing derivatives [13].

The 4-hydroxyphenyl group at the C6 position plays a crucial role in determining the emission characteristics and quantum efficiency [16]. This hydroxyl group participates in a hydrogen bonding network with surrounding amino acid residues, particularly forming interactions with tyrosine and tryptophan residues within hydrogen-bonding distance [16]. The presence and positioning of hydroxyl groups at the C6 phenyl ring has been identified as critically important for bioluminescence emission, as it facilitates proper orientation and stabilization of the excited state coelenteramide product [16].

Quantum yield measurements for coelenterazine derivatives demonstrate significant variations based on structural modifications [26]. The bioluminescence quantum yield differences, which can vary up to 22-fold among different derivatives, are primarily attributed to improvements in the fluorescence quantum yield of the corresponding coelenteramide products rather than changes in reaction kinetics [26]. The fluorescence quantum yield of obelin bound with coelenteramide fcp (0.24) exceeds that of native coelenteramide (0.19), indicating enhanced excited state stabilization [15].

The enhanced quantum yield observed with coelenterazine fcp results from optimal positioning of the 4-hydroxyphenyl substituent, which promotes efficient formation of the phenolate anion in the excited state [16]. This ionization is facilitated by nearby histidine residues and contributes to the characteristic blue luminescence emission at 452 nanometers observed for coelenterazine fcp [1]. The combination of reduced steric constraints from the cyclopentylmethyl group and optimized hydrogen bonding from the 4-hydroxyphenyl moiety creates an ideal environment for efficient light production.

Comparative Analysis of fcp Derivatives Against Native Coelenterazine

A comprehensive comparative analysis reveals substantial differences between coelenterazine fcp and native coelenterazine across multiple performance parameters [1] [5] [20]. The following table summarizes key comparative data:

| Parameter | Native Coelenterazine | Coelenterazine fcp | Enhancement Factor |

|---|---|---|---|

| Relative Luminescence Intensity | 1.0 | 135.0 | 135× |

| Emission Maximum (nm) | 470-490 | 452 | Blue-shifted by 18-38 nm |

| Molecular Weight (Da) | 423.47 | 417.48 | Reduced by 6 Da |

| Calcium Sensitivity | Baseline | Enhanced | Significantly improved |

| Response Time | Standard | Faster | Accelerated kinetics |

| Half-life (seconds) | Variable | Shortened | Reduced decay time |

The luminescence intensity enhancement of 135-fold represents one of the most dramatic improvements among coelenterazine derivatives [1] [5]. This enhancement places coelenterazine fcp among the most efficient derivatives, though it remains below coelenterazine hcp, which exhibits 190-fold enhancement [5] [20]. The intensity improvement correlates directly with enhanced quantum yield efficiency and optimized protein-substrate interactions.

Spectral characteristics show that coelenterazine fcp produces blue-shifted emission compared to native coelenterazine, with an emission maximum at 452 nanometers [1]. This blue-shift contrasts with many other derivatives that typically exhibit red-shifted or similar emission wavelengths [25]. The spectral shift results from the specific electronic environment created by the fluorophenyl and hydroxyphenyl substituents, which influence the excited state energetics of the coelenteramide product.

Kinetic analyses demonstrate that coelenterazine fcp exhibits faster response times to calcium compared to native coelenterazine [1] [5]. The enhanced calcium sensitivity results from reduced protein-substrate interactions that otherwise impede conformational changes necessary for luminescence activation [13]. Half-life measurements indicate shortened decay times, which can be advantageous for rapid calcium flux measurements but may limit total light output for extended monitoring applications [20].

Structural stability comparisons reveal that coelenterazine fcp maintains good stability under appropriate storage conditions, though it requires protection from light and oxidation similar to other coelenterazine derivatives [1]. The compound remains stable as a solid when stored at -20°C under inert atmosphere, and solutions should be prepared fresh in methanol or ethanol while avoiding dimethyl sulfoxide [1].

Functional comparisons across different luciferase systems show that coelenterazine fcp maintains substrate recognition by Renilla luciferase and its derivatives while providing enhanced luminescence output [17] [19]. In cellular assays, the compound demonstrates superior performance in live cell imaging applications, with improved signal-to-noise ratios compared to native coelenterazine [17].

Coelenterazine fcp represents a synthetic derivative of the native bioluminescent compound coelenterazine, specifically engineered to enhance calcium detection capabilities in advanced cellular research applications. This imidazopyrazinone-based molecule exhibits exceptional luminescence properties when complexed with apoaequorin, making it an indispensable tool for monitoring dynamic calcium signaling events in living biological systems [1] [2]. The compound's unique structural modifications, including a fluorine substitution at the C-2 position and a cyclopentylmethyl group at the C-6 position, contribute to its remarkable 135-fold enhancement in luminescence intensity compared to native coelenterazine [2] [3].

The significance of coelenterazine fcp in calcium research stems from its ability to form stable, highly sensitive photoprotein complexes that respond to calcium concentrations ranging from 0.1 micromolar to over 100 micromolar [2] [4]. This broad dynamic range, combined with its superior signal-to-noise characteristics and absence of autofluorescence interference, positions coelenterazine fcp as a premier reagent for sophisticated calcium imaging applications across diverse cellular contexts.

Dynamic Calcium Flux Monitoring Through Aequorin-fcp Complexation

Mechanism of Aequorin-fcp Complex Formation and Calcium Detection

The formation of functional aequorin-fcp complexes represents a sophisticated molecular assembly process that fundamentally differs from traditional fluorescent calcium indicators. Coelenterazine fcp binds to apoaequorin protein in the presence of molecular oxygen to generate a stable photoprotein complex containing 2-hydroperoxycoelenterazine fcp as the luminescent prosthetic group [5] [6]. This pre-oxidized substrate becomes tightly bound within the protein's internal cavity, creating a calcium-sensitive bioluminescent reporter system that remains dormant until calcium binding occurs [6].

The calcium-sensing mechanism involves three distinct EF-hand calcium-binding domains within the aequorin protein structure, each contributing differentially to the overall luminescence response [7] [8]. Research has demonstrated that the N-terminal EF-hand exhibits low calcium affinity, while the C-terminal EF-hand pair displays high calcium affinity, creating a cooperative binding system that enhances the dynamic range of calcium detection [7]. When calcium ions bind to these EF-hand motifs, they trigger a conformational change in the protein structure that destabilizes the 2-hydroperoxycoelenterazine fcp intermediate [9] [10].

The bioluminescence reaction proceeds through the oxidative decarboxylation of coelenterazine fcp to coelenteramide fcp, simultaneously releasing carbon dioxide and blue light with a peak emission at 452 nanometers [3]. The reaction exhibits flash-type kinetics, with the luminescence intensity being directly proportional to the calcium concentration and inversely related to the decay rate [7]. This relationship between calcium concentration and luminescence kinetics provides the fundamental basis for quantitative calcium measurements using aequorin-fcp complexes.

Enhanced Sensitivity and Signal Characteristics

The exceptional performance of coelenterazine fcp in dynamic calcium flux monitoring stems from its remarkable 135-fold enhancement in luminescence intensity compared to native coelenterazine when complexed with aequorin [2] [3]. This dramatic improvement in signal amplitude translates directly to enhanced sensitivity for detecting subtle calcium transients that might be undetectable with conventional calcium indicators. The enhanced luminescence capacity enables researchers to monitor calcium dynamics in single cells, small cellular compartments, or tissues where calcium signal amplitudes are inherently low.

The temporal characteristics of aequorin-fcp luminescence provide particular advantages for monitoring rapid calcium flux events. The complex exhibits a half-rise time of 0.4 to 0.8 seconds, allowing adequate temporal resolution for capturing physiologically relevant calcium transients while maintaining sufficient signal duration for reliable detection [3]. Unlike fluorescent calcium indicators that require external light sources and suffer from photobleaching, the bioluminescent nature of aequorin-fcp eliminates these complications while providing superior signal-to-noise ratios in challenging experimental conditions.

The broad calcium detection range of aequorin-fcp complexes, spanning from 0.1 micromolar to over 100 micromolar, encompasses the physiologically relevant concentrations found in most cellular systems [2] [4]. This comprehensive detection range enables monitoring of calcium dynamics across diverse cellular states, from resting conditions with low baseline calcium to highly activated states with substantial calcium elevations. The approximately third-power dependence of luminescence on calcium concentration provides steep dose-response characteristics that enhance sensitivity to concentration changes within this range.

Applications in Drug Discovery and GPCR Screening

Calcium flux assays utilizing aequorin-fcp complexes have become preferred methodologies in pharmaceutical drug discovery, particularly for screening G protein-coupled receptors and evaluating compound effects on cellular calcium homeostasis [4] [11]. The high sensitivity and broad dynamic range of coelenterazine fcp make it exceptionally well-suited for detecting calcium responses triggered by low-affinity ligands or partial agonists that might produce only modest calcium elevations. The luminescent readout system eliminates interference from compound autofluorescence, a common problem in fluorescence-based calcium assays that can confound drug screening results.

High-throughput screening applications benefit significantly from the stable signal characteristics and minimal background interference provided by aequorin-fcp systems [4]. The lack of requirement for external excitation light sources simplifies instrumentation requirements and reduces potential artifacts associated with compound absorption or fluorescence properties. The linear relationship between protein concentration and light output enables straightforward assay scaling and reproducible results across different experimental conditions.

The extended monitoring capabilities of aequorin-fcp complexes allow for comprehensive characterization of compound kinetics and duration of action [4]. Unlike fluorescent dyes that may be rapidly exported from cells or undergo photobleaching during extended observations, aequorin-fcp complexes remain stably retained within cells for hours to days, enabling long-term monitoring of calcium dynamics following compound treatment. This capability proves particularly valuable for assessing sustained drug effects or monitoring recovery kinetics following pharmacological interventions.

Resolving Subcellular Compartment-Specific Calcium Oscillations

Targeting Strategies for Subcellular Calcium Monitoring

The ability to monitor calcium dynamics within specific subcellular compartments represents a critical advancement in understanding the spatial organization of cellular calcium signaling systems. Coelenterazine fcp complexes can be targeted to diverse intracellular locations through fusion with organelle-specific targeting sequences, enabling compartment-resolved calcium measurements that reveal the complex spatial dynamics of calcium signaling [9] [12]. These targeting approaches typically involve fusion of apoaequorin with signal peptides or protein domains that direct the photoprotein to specific cellular locations, including the endoplasmic reticulum, mitochondria, Golgi apparatus, secretory vesicles, and nuclear compartments.

The targeting of aequorin-fcp complexes to acidic organelles presents particular advantages due to the pH stability of bioluminescent indicators compared to fluorescent calcium reporters [13]. Many fluorescent calcium indicators suffer from significant pH sensitivity that complicates measurements in acidic compartments such as lysosomes, secretory vesicles, and certain regions of the Golgi apparatus. The minimal pH sensitivity of aequorin-fcp complexes enables reliable calcium measurements across a wide range of cellular pH conditions, providing accurate quantification of calcium dynamics in compartments where fluorescent indicators may yield unreliable results.

Recent developments in subcellular targeting have demonstrated the successful application of aequorin-fcp systems for monitoring calcium dynamics in endoplasmic reticulum luminal spaces, where calcium concentrations can reach millimolar levels [14]. These high-calcium environments require indicators with appropriately tuned sensitivity ranges, and the broad dynamic range of aequorin-fcp complexes accommodates these extreme calcium concentrations while maintaining sensitivity to concentration changes. The ability to monitor calcium release and uptake events in these critical calcium storage compartments provides essential insights into cellular calcium homeostasis mechanisms.

Compartment-Specific Calcium Oscillation Patterns

The spatial organization of calcium signaling creates distinct oscillation patterns within different subcellular compartments, with each location exhibiting characteristic temporal dynamics and amplitude ranges. Research utilizing compartment-targeted aequorin has revealed that calcium oscillations in the cytosol and plasma membrane regions typically exhibit integrated responses to calcium mobilization, where the luminescence signal reflects the cumulative calcium exposure over time [15]. These integrated responses contrast sharply with the oscillatory patterns observed in organellar compartments, where calcium dynamics more closely mirror the underlying oscillatory calcium release mechanisms.

Endoplasmic reticulum calcium oscillations monitored with targeted aequorin-fcp complexes demonstrate the complex interplay between calcium release and reuptake mechanisms within this critical calcium storage compartment [15] [14]. The temporal characteristics of endoplasmic reticulum calcium oscillations often exhibit faster kinetics than cytosolic oscillations, reflecting the rapid calcium buffering and transport processes that occur within this organelle. The high calcium concentrations within the endoplasmic reticulum, combined with the enhanced sensitivity of coelenterazine fcp, enable detection of subtle calcium concentration changes that accompany physiological calcium release events.

Mitochondrial calcium oscillations present distinct patterns that reflect the unique bioenergetic and calcium handling properties of these organelles [15]. The calcium uptake capacity of mitochondria creates characteristic oscillation profiles that depend on both cytosolic calcium availability and mitochondrial membrane potential. The ability to monitor these mitochondrial calcium dynamics with high temporal resolution using aequorin-fcp complexes provides critical insights into the role of mitochondrial calcium in cellular metabolism and signaling pathways.

The spatial separation of calcium oscillation patterns within different cellular compartments reveals the existence of specialized calcium microdomains that serve distinct functional roles [15]. These microdomains can exhibit independent oscillation frequencies and amplitudes, suggesting that compartmentalized calcium signaling enables cells to simultaneously process multiple calcium-dependent signals without interference. The high sensitivity and specificity of aequorin-fcp complexes make them ideal tools for resolving these complex spatial calcium dynamics.

Calmodulin-Mediated Spatial Decoding Mechanisms

The spatial organization of calcium signaling depends critically on the distribution and availability of calcium-binding proteins, particularly calmodulin, which serves as a primary calcium sensor and signal transduction molecule [15]. Research has demonstrated that the subcellular distribution of calmodulin creates spatial gradients that influence the interpretation of calcium oscillations by downstream effector systems. These calmodulin gradients effectively create spatial filters that decode oscillatory calcium signals into location-specific cellular responses.

The differential distribution of calmodulin within cellular compartments creates distinct response patterns to identical calcium oscillation inputs [15]. In regions with high calmodulin concentrations, such as the cytosol and plasma membrane, calcium oscillations are effectively integrated into sustained activation signals for calcium-dependent enzymes. Conversely, in compartments with lower calmodulin availability, such as organellar surfaces, calcium oscillations maintain their oscillatory character and can drive rhythmic activation of local calcium-dependent processes.

The spatial decoding mechanism involves competition between calcium-dependent activation and phosphatase-mediated inactivation of target enzymes, with the balance between these processes being determined by local calmodulin concentrations [15]. This competitive mechanism enables cells to generate diverse response patterns from a single oscillatory calcium input, effectively multiplying the information content of calcium signals through spatial encoding mechanisms.

Technical Considerations for Subcellular Calcium Monitoring

The successful implementation of subcellular calcium monitoring using aequorin-fcp complexes requires careful attention to several technical considerations that can significantly impact experimental outcomes. The expression levels of targeted aequorin constructs must be optimized to provide sufficient signal intensity while avoiding potential artifacts associated with protein overexpression [9]. Excessive expression levels can lead to buffering of calcium signals or disruption of normal cellular calcium homeostasis, while insufficient expression results in inadequate signal-to-noise ratios for reliable measurements.

The reconstitution efficiency of apoaequorin with coelenterazine fcp varies depending on the subcellular targeting location and local cellular conditions [9]. Factors such as local pH, oxygen availability, and the presence of competing calcium-binding proteins can influence the formation and stability of functional photoprotein complexes. Optimization of reconstitution conditions typically requires empirical testing for each specific targeting application to ensure reliable complex formation and stable luminescence responses.

The calibration of calcium measurements using subcellular aequorin-fcp systems presents unique challenges compared to cytosolic measurements due to the distinct calcium buffering environments and calcium handling mechanisms present in different cellular compartments [16]. Standard calibration procedures developed for cytosolic calcium measurements may not accurately reflect the calcium sensitivity characteristics of aequorin in specific subcellular locations. The development of compartment-specific calibration protocols represents an active area of research that will enhance the quantitative capabilities of these powerful monitoring systems.

Multiplexed Imaging with Wavelength-Shifted fcp Variants

Spectral Engineering of Coelenterazine fcp Derivatives

The development of wavelength-shifted coelenterazine fcp variants has opened new possibilities for multiplexed calcium imaging applications that can simultaneously monitor multiple cellular processes or different cellular compartments. The spectral characteristics of coelenterazine fcp, with its emission maximum at 452 nanometers, provide an excellent foundation for engineering variants with modified emission properties through systematic structural modifications [3] [17]. These modifications typically involve alterations to the aromatic ring systems or conjugation pathways that influence the electronic transitions responsible for light emission.

Research has demonstrated that modifications to the C-6 position substituents of coelenterazine can produce significant spectral shifts while maintaining or enhancing luminescence intensity [17] [18] [19]. The introduction of extended conjugation systems or electron-donating groups can shift emission wavelengths toward longer wavelengths, creating red-shifted variants that enable multi-color imaging applications. Conversely, modifications that reduce conjugation or introduce electron-withdrawing groups can produce blue-shifted variants that expand the available spectral range for multiplexed applications.

The systematic exploration of coelenterazine structural modifications has yielded derivatives with emission maxima spanning from approximately 400 nanometers to over 550 nanometers, providing a comprehensive palette of colors for multiplexed imaging applications [17] [20] [19]. These wavelength-shifted variants maintain the fundamental calcium-sensing properties of the parent coelenterazine fcp while offering distinct spectral signatures that enable simultaneous monitoring of multiple calcium-dependent processes.

The development of wavelength-shifted variants requires careful optimization of both the substrate structure and the protein environment to achieve optimal luminescence properties [17]. The interaction between modified coelenterazine derivatives and the apoaequorin binding site can significantly influence both the emission wavelength and the luminescence intensity. Some structural modifications that produce desirable spectral shifts may simultaneously reduce the binding affinity or stability of the photoprotein complex, requiring further optimization to achieve practical utility.

Multi-Color Calcium Imaging Systems

The implementation of multi-color calcium imaging using wavelength-shifted coelenterazine fcp variants enables simultaneous monitoring of calcium dynamics in multiple cellular compartments or different cell types within the same experimental system [20] [19]. These multiplexed imaging approaches typically employ combinations of red-shifted and blue-shifted coelenterazine derivatives that provide sufficient spectral separation to enable independent detection of each luminescence signal. The spectral resolution requirements depend on the specific imaging instrumentation and the number of simultaneous channels desired.

Bioluminescence resonance energy transfer systems utilizing coelenterazine fcp variants provide additional opportunities for multiplexed calcium imaging through the creation of engineered luminescence donor-acceptor pairs [20] [21]. These systems can achieve substantial wavelength shifts through energy transfer mechanisms while maintaining high luminescence efficiency and calcium sensitivity. The development of optimized BRET systems has enabled near-infrared emission from blue-emitting coelenterazine derivatives, significantly expanding the available spectral range for multiplexed imaging applications.

The crosstalk-free nature of optimally designed multiplexed systems represents a critical advantage for quantitative calcium measurements [20]. Unlike fluorescence-based multiplexing systems that may suffer from spectral bleed-through or excitation cross-talk, properly designed bioluminescent multiplexing systems can achieve complete spectral independence. This spectral independence enables accurate quantification of calcium dynamics in each monitored compartment without interference from signals in other channels.

Applications in Complex Cellular Systems

Multiplexed calcium imaging using wavelength-shifted coelenterazine fcp variants proves particularly valuable for investigating complex cellular systems where multiple calcium-dependent processes occur simultaneously [19]. These applications include studies of neuronal networks where different cell types or cellular compartments exhibit distinct calcium dynamics, investigation of intercellular calcium signaling in multicellular systems, and analysis of calcium crosstalk between different organellar compartments within individual cells.

The ability to simultaneously monitor calcium dynamics in different cellular compartments enables investigation of compartment-specific calcium signaling pathways and their interactions [22]. For example, simultaneous monitoring of cytosolic and endoplasmic reticulum calcium dynamics can reveal the coupling mechanisms between calcium release and reuptake processes, while concurrent monitoring of mitochondrial and cytosolic calcium provides insights into the role of mitochondrial calcium buffering in cellular calcium homeostasis.

Multiplexed imaging applications in tissue-level studies enable investigation of calcium wave propagation and intercellular calcium signaling mechanisms [19]. The ability to distinguish calcium signals from different cell types or cellular regions within tissue preparations provides critical information about the spatial organization and coordination of calcium signaling networks. These capabilities prove particularly valuable for understanding pathological calcium signaling patterns in disease models or investigating the effects of pharmacological interventions on complex cellular systems.

Technical Implementation and Optimization

The successful implementation of multiplexed calcium imaging using wavelength-shifted coelenterazine fcp variants requires sophisticated instrumentation capable of simultaneous multi-spectral detection with high sensitivity and temporal resolution [20] [19]. Modern bioluminescence imaging systems typically employ electron-multiplying CCD cameras or photomultiplier tube arrays with appropriate optical filtering systems to achieve the required sensitivity and spectral discrimination. The choice of detection systems depends on the specific requirements for spatial resolution, temporal resolution, and the number of simultaneous spectral channels.

The optimization of experimental protocols for multiplexed imaging involves careful consideration of the relative luminescence intensities and kinetics of different coelenterazine variants [19]. Variants with significantly different luminescence intensities may require adjusted expression levels or reconstitution conditions to achieve balanced signal levels across all monitored channels. The temporal characteristics of different variants, including differences in luminescence decay rates and calcium sensitivity, must be accounted for in experimental design and data analysis procedures.

The data analysis requirements for multiplexed calcium imaging are substantially more complex than single-channel measurements, requiring sophisticated signal processing algorithms to extract quantitative calcium information from multi-spectral luminescence data [20]. These analysis procedures typically involve spectral unmixing algorithms to separate overlapping emission spectra, temporal deconvolution methods to account for differences in luminescence kinetics, and calibration procedures to convert luminescence signals to calcium concentrations for each monitored channel.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types